molecular formula C15H14F2N2O2 B14940905 N-[1-(2-Butynoyl)-3-pyrrolidinyl]-2,5-difluorobenzamide

N-[1-(2-Butynoyl)-3-pyrrolidinyl]-2,5-difluorobenzamide

Cat. No.: B14940905
M. Wt: 292.28 g/mol
InChI Key: NCOVZENNKKPGOX-UHFFFAOYSA-N
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Description

N-[1-(2-Butynoyl)-3-pyrrolidinyl]-2,5-difluorobenzamide is a synthetic organic compound that features a pyrrolidine ring, a butynoyl group, and a difluorobenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2-Butynoyl)-3-pyrrolidinyl]-2,5-difluorobenzamide typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Butynoyl Group: The butynoyl group is introduced via acylation reactions using butynoyl chloride or similar reagents.

    Attachment of the Difluorobenzamide Moiety: The final step involves the coupling of the pyrrolidine derivative with 2,5-difluorobenzoyl chloride under suitable conditions, such as the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-[1-(2-Butynoyl)-3-pyrrolidinyl]-2,5-difluorobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The difluorobenzamide moiety can undergo nucleophilic substitution reactions with suitable nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alkanes or alcohols.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

N-[1-(2-Butynoyl)-3-pyrrolidinyl]-2,5-difluorobenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[1-(2-Butynoyl)-3-pyrrolidinyl]-2,5-difluorobenzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to alterations in cellular pathways. For example, it could bind to active sites of enzymes, preventing substrate binding and subsequent catalytic activity.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-Butynoyl)-3,5-dimethylpyrazole
  • N-(2-Butynoyl)-4-piperidinyl

Uniqueness

N-[1-(2-Butynoyl)-3-pyrrolidinyl]-2,5-difluorobenzamide is unique due to the presence of both the butynoyl and difluorobenzamide groups, which confer distinct chemical and biological properties. Its structural features allow for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C15H14F2N2O2

Molecular Weight

292.28 g/mol

IUPAC Name

N-(1-but-2-ynoylpyrrolidin-3-yl)-2,5-difluorobenzamide

InChI

InChI=1S/C15H14F2N2O2/c1-2-3-14(20)19-7-6-11(9-19)18-15(21)12-8-10(16)4-5-13(12)17/h4-5,8,11H,6-7,9H2,1H3,(H,18,21)

InChI Key

NCOVZENNKKPGOX-UHFFFAOYSA-N

Canonical SMILES

CC#CC(=O)N1CCC(C1)NC(=O)C2=C(C=CC(=C2)F)F

Origin of Product

United States

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